(1,3-Dimethyl-1H-indazol-6-YL)boronic acid
Overview
Description
(1,3-Dimethyl-1H-indazol-6-YL)boronic acid is a boronic acid derivative with the molecular formula C9H11BN2O2. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that boronic acids are often used in suzuki-miyaura coupling reactions , which suggests that this compound might interact with various biological targets depending on the specific context.
Mode of Action
It’s worth noting that boronic acids, in general, are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which can lead to changes in their function .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical reactions, including the formation and breaking of carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c . This suggests that the compound’s bioavailability could be influenced by factors such as temperature and atmospheric conditions.
Action Environment
The action, efficacy, and stability of (1,3-Dimethyl-1H-indazol-6-YL)boronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions can affect its stability and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dimethyl-1H-indazol-6-YL)boronic acid typically involves the reaction of 1,3-dimethylindazole with a boronic acid derivative under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(1,3-Dimethyl-1H-indazol-6-YL)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted indazole derivatives .
Scientific Research Applications
(1,3-Dimethyl-1H-indazol-6-YL)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1H-Indazol-6-ylboronic acid: Similar in structure but lacks the dimethyl groups.
1,3-Dimethyl-1H-indazole: Lacks the boronic acid group.
6-Bromo-1,3-dimethyl-1H-indazole: Contains a bromine atom instead of the boronic acid group.
Uniqueness
(1,3-Dimethyl-1H-indazol-6-YL)boronic acid is unique due to the presence of both the dimethyl groups and the boronic acid group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(1,3-dimethylindazol-6-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-6-8-4-3-7(10(13)14)5-9(8)12(2)11-6/h3-5,13-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUSXGGKIFZVIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=NN2C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657262 | |
Record name | (1,3-Dimethyl-1H-indazol-6-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310405-37-8 | |
Record name | B-(1,3-Dimethyl-1H-indazol-6-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310405-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,3-Dimethyl-1H-indazol-6-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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